

2",3"-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: 2",3"-Dihydroochnaflavone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and spectroscopic characterization of the biflavonoid 2",3"-Dihydroochnaflavone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

2",3"-Dihydroochnaflavone is a naturally occurring biflavonoid predominantly found in plant species belonging to the Ochnaceae family. Extensive phytochemical investigations have identified its presence in the following genera and species:

- Genus: Luxemburgia
 - Luxemburgia nobilis^{[1][2]}
 - Luxemburgia octandra
- Genus: Ochna
 - Ochna serrulata^{[3][4]}
 - Ochna obtusata^{[3][5]}

- *Ochna integerrima*
- Genus: *Godoya*
 - *Godoya antioquiensis*

The leaves and branches of these plants have been the primary plant parts utilized for the isolation of this compound.^[1]

Co-occurring Phytochemicals

During the isolation of 2'',3''-Dihydroochnaflavone, a variety of other secondary metabolites are often co-extracted and isolated. Understanding these co-constituents is crucial for the development of effective purification strategies. Notable co-occurring compounds from *Luxemburgia nobilis* and *Ochna serrulata* are listed below.

Table 1: Phytochemicals Co-isolated with 2'',3''-Dihydroochnaflavone

| Compound Class | Specific Compounds | Natural Source |
|----------------|---|---|
| Biflavonoids | Ochnaflavone, Amentoflavone, Robustaflavone | <i>Luxemburgia nobilis</i> , <i>Ochna serrulata</i> ^{[1][3]} |
| Flavonoids | Rutin, Epicatechin | <i>Luxemburgia nobilis</i> ^[1] |
| Chalcones | Isoliquiritigenin, 3'-Hydroxyisoliquiritigenin | <i>Luxemburgia nobilis</i> ^[1] |
| Triterpenes | Friedelin, Friedelinol, Lupeol, α -Amyrin, β -Amyrin | <i>Luxemburgia nobilis</i> ^[1] |
| Steroids | Sitosterol, 3-O- β -D-glucopyranosyl-sitosterol | <i>Luxemburgia nobilis</i> ^[1] |
| Fatty Acids | Hexadecanoic acid, Eicosanoic acid, Tetraecosanoic acid | <i>Luxemburgia nobilis</i> ^[1] |

Experimental Protocols: Isolation and Purification

The isolation of 2",3"-Dihydroochnaflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol synthesized from methodologies reported for its isolation from *Luxemburgia nobilis* and other Ochnaceae species.

Extraction

- **Plant Material Preparation:** Air-dried and powdered leaves and branches of the source plant are used as the starting material.
- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature. [1][6] This process is typically carried out by maceration or percolation over several days to ensure the efficient extraction of secondary metabolites.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate 2",3"-Dihydroochnaflavone.

- **Solvent Partitioning (Optional):** The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.
- **Silica Gel Column Chromatography:** The crude extract or a polarity-based fraction is adsorbed onto silica gel and subjected to column chromatography.[1]
 - **Stationary Phase:** Silica gel (60 Å, 230-400 mesh).
 - **Mobile Phase:** A gradient elution system is typically employed, starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate and/or methanol.[1]
 - **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable

staining reagent.

- Further Purification (if necessary): Fractions containing 2'',3''-Dihydroochnaflavone may require further purification.
 - Sephadex LH-20 Column Chromatography: This technique is often used for the final purification of flavonoids, using an eluent such as methanol to remove remaining impurities.[6]
 - Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.[6]

The following diagram illustrates a general workflow for the isolation of 2'',3''-Dihydroochnaflavone.



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General workflow for the isolation of 2'',3''-Dihydroochnaflavone.

Spectroscopic Data for Structural Elucidation

The structure of 2'',3''-Dihydroochnaflavone is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2'',3''-Dihydroochnaflavone

(Data obtained from a sample isolated from *Luxemburgia nobilis* in CD₃OD)[1]

| Position | ¹³ C NMR (δc) | ¹ H NMR (δH, mult., J in Hz) |
|------------------|--------------------------|---|
| Flavone Moiety | | |
| 2 | 163.8 | - |
| 3 | 102.7 | 6.50 (s) |
| 4 | 182.0 | - |
| 4a | 103.7 | - |
| 5 | 161.4 | - |
| 6 | 98.7 | 6.11 (d, 2.0) |
| 7 | 164.2 | - |
| 8 | 93.9 | 6.37 (d, 2.0) |
| 8a | 157.3 | - |
| 1' | 121.0 | - |
| 2' | 128.8 | 7.62 (d, 2.0) |
| 3' | 116.3 | - |
| 4' | 161.1 | - |
| 5' | 116.3 | 7.06 (d, 8.5) |
| 6' | 128.8 | 7.60 (dd, 8.5, 2.0) |
| Flavanone Moiety | | |
| 2'' | 79.5 | 5.25 (dd, 12.0, 3.0) |
| 3'' | 42.6 | 2.65 (dd, 17.0, 3.0), 2.95 (dd, 17.0, 12.0) |
| 4'' | 196.2 | - |
| 4a'' | 102.5 | - |
| 5'' | 163.5 | - |
| 6'' | 96.0 | 5.81 (d, 2.0) |

| | | |
|------|-------|---------------|
| 7" | 167.0 | - |
| 8" | 95.0 | 5.82 (d, 2.0) |
| 8a" | 163.5 | - |
| 1''' | 128.0 | - |
| 2''' | 127.5 | 7.36 (d, 7.8) |
| 3''' | 115.0 | 6.75 (d, 7.8) |
| 4''' | 155.5 | - |
| 5''' | 115.0 | 6.75 (d, 7.8) |
| 6''' | 127.5 | 7.36 (d, 7.8) |

Conclusion

2",3"-Dihydroochnaflavone is a significant biflavonoid primarily sourced from the Ochnaceae family. Its isolation involves standard phytochemistry techniques of solvent extraction and multi-step chromatography. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. This information is foundational for further research into its potential biological activities and applications in drug discovery and development.

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